4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbutyl)benzamide
描述
4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbutyl)benzamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. The drug has been shown to be effective in preclinical studies and is currently undergoing clinical trials.
作用机制
The angiotensin II type 2 receptor is expressed in sensory neurons and is involved in the transmission of pain signals. 4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbutyl)benzamide blocks the activity of this receptor, which reduces the transmission of pain signals to the brain. This mechanism of action is different from that of traditional pain medications, which often target the opioid receptors in the brain.
Biochemical and Physiological Effects:
4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbutyl)benzamide has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. The drug has also been shown to have a favorable safety profile in preclinical studies. In addition to its pain-relieving effects, 4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbutyl)benzamide has been shown to have anti-inflammatory effects and may have potential in the treatment of other inflammatory conditions.
实验室实验的优点和局限性
4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbutyl)benzamide has several advantages for lab experiments. It has a well-defined mechanism of action, which allows for the study of its effects on pain signaling pathways. The drug is also relatively easy to synthesize and has a favorable safety profile. However, 4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbutyl)benzamide has some limitations for lab experiments. It is a small molecule drug, which may limit its ability to penetrate certain tissues. Additionally, the drug may have off-target effects that need to be considered in experimental design.
未来方向
There are several future directions for research on 4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbutyl)benzamide. One potential area of research is the development of new formulations of the drug that can improve its bioavailability and tissue penetration. Another area of research is the exploration of the drug's potential in the treatment of other inflammatory conditions. Additionally, further clinical trials are needed to determine the safety and efficacy of 4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbutyl)benzamide in humans.
科学研究应用
4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbutyl)benzamide has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to be effective in preclinical studies in animal models of neuropathic pain, inflammatory pain, and cancer pain. The drug is believed to work by blocking the activity of a protein called the angiotensin II type 2 receptor, which is involved in pain signaling.
属性
IUPAC Name |
4-[ethylsulfonyl(methyl)amino]-N-(3-methylbutyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-5-21(19,20)17(4)14-8-6-13(7-9-14)15(18)16-11-10-12(2)3/h6-9,12H,5,10-11H2,1-4H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMNXGAZGNYYGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NCCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbutyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。